molecular formula C20H12ClIN2O2 B4989213 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide

Katalognummer B4989213
Molekulargewicht: 474.7 g/mol
InChI-Schlüssel: SCUKEHRINLTKNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide, also known as MLN8237, is a small-molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8237 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

Wirkmechanismus

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase plays a crucial role in the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. Inhibition of Aurora A kinase by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide disrupts the formation and function of the mitotic spindle, leading to mitotic defects and cell cycle arrest.
Biochemical and Physiological Effects
In addition to its effects on cell division, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been shown to have other biochemical and physiological effects. For example, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been shown to inhibit the activity of several other kinases, including JAK2, FLT3, and RET. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has also been shown to induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide also has some limitations. It is a relatively specific inhibitor of Aurora A kinase, which may limit its effectiveness against cancers that do not overexpress Aurora A kinase. In addition, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide. One direction is to investigate its potential for combination therapy with other cancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Finally, the safety and efficacy of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide in clinical trials need to be evaluated to determine its potential as a cancer treatment.

Synthesemethoden

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-5-chlorobenzonitrile to form 4-chloro-3-nitrobenzamide. This is then reacted with 2-iodobenzoic acid to form N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide. The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been described in several scientific publications.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits the growth of cancer cells by inducing mitotic defects and cell cycle arrest. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide inhibits tumor growth and prolongs survival in mouse models of cancer.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN2O2/c21-15-10-9-12(23-19(25)13-5-1-2-6-16(13)22)11-14(15)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUKEHRINLTKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.